![molecular formula C18H15NO3S B378134 N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide CAS No. 471883-55-3](/img/structure/B378134.png)
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiophene core and a methoxyphenyl group, suggests it may have interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate electrophiles.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced to the benzothiophene core.
Formation of the Acetamide Linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzothiophenes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The exact mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a benzothiophene core can interact with various enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound, known for its biological activity.
Methoxybenzothiophene: Similar structure with a methoxy group, used in medicinal chemistry.
Acetamide Derivatives: Compounds with an acetamide linkage, often found in pharmaceuticals.
Uniqueness
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Propiedades
Número CAS |
471883-55-3 |
|---|---|
Fórmula molecular |
C18H15NO3S |
Peso molecular |
325.4g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide |
InChI |
InChI=1S/C18H15NO3S/c1-12(20)19(14-8-4-5-9-15(14)22-2)11-17-18(21)13-7-3-6-10-16(13)23-17/h3-11H,1-2H3/b17-11- |
Clave InChI |
DZDYIIPCHCOZIX-BOPFTXTBSA-N |
SMILES |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
SMILES isomérico |
CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
SMILES canónico |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378052.png)
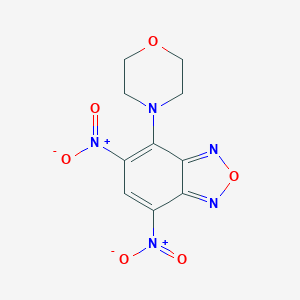
![3-(4-methoxyphenyl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione](/img/structure/B378059.png)
![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378060.png)
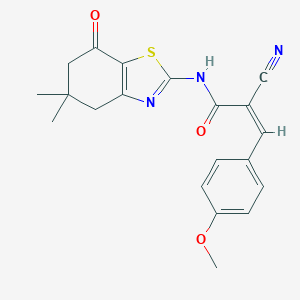
![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378063.png)
![N-(2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B378064.png)
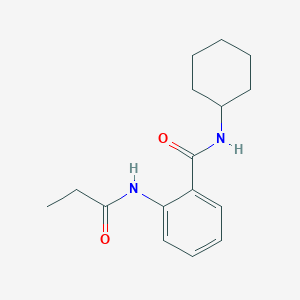
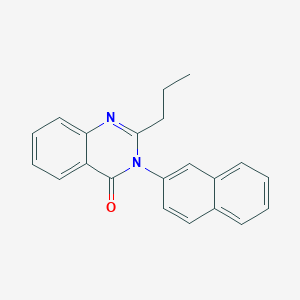
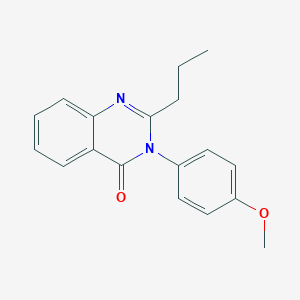
![N-[2-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B378068.png)
![3-[4-(diethylamino)anilino]indol-2-one](/img/structure/B378069.png)
![5-bromo-1H-indole-2,3-dione 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B378074.png)
![4-({4-[(4-Fluorobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-fluorobenzoate](/img/structure/B378075.png)
